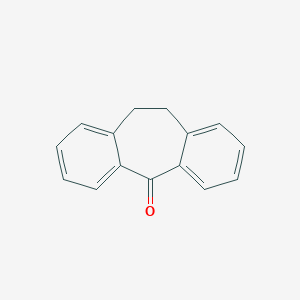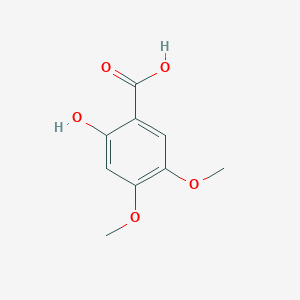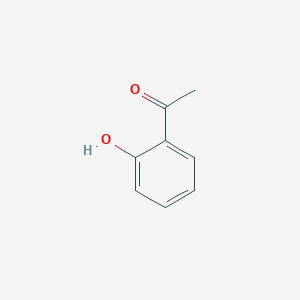
Dibenzosuberona
Descripción general
Descripción
Dibenzosuberone, also known as 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, is a tricyclic compound with a molecular formula of C15H12O and a molecular weight of 208.26 g/mol . It is a key intermediate in the synthesis of several active pharmaceutical ingredients used in the treatment of nervous system-related diseases and as anti-cancer drugs . The compound is characterized by its unique tricyclic structure, which incorporates a cycloheptane ring fused with two benzene rings .
Aplicaciones Científicas De Investigación
Dibenzosuberone and its derivatives have a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
Dibenzosuberone (DBS) is a key intermediate for the synthesis of several active pharmaceutical ingredients (APIs) used in the treatment of diseases related to the central nervous system . It belongs to the family of tricyclic antidepressant drugs (TCAs), which are extensively used against migraines, tension headaches, anxiety attacks, and schizophrenia . DBS has shown bioactivity towards the serotonin transporter and the norepinephrine transporter .
Mode of Action
It is known that tcas, including those containing dibenzosuberone moieties, primarily affect the autonomic and central nervous systems . They inhibit the reuptake of serotonin and norepinephrine, thereby increasing the concentration of these neurotransmitters in the synaptic cleft and enhancing neurotransmission .
Biochemical Pathways
The biochemical pathways affected by DBS are primarily those involving serotonin and norepinephrine. By inhibiting the reuptake of these neurotransmitters, DBS can enhance their effects and regulate mood . This makes DBS and other TCAs effective in treating depressive disorders and other conditions related to the central nervous system .
Pharmacokinetics
Like other tcas, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
The result of DBS’s action is an increase in the concentration of serotonin and norepinephrine in the synaptic cleft, leading to enhanced neurotransmission . This can help alleviate symptoms of depressive disorders and other conditions related to the central nervous system .
Análisis Bioquímico
Biochemical Properties
Dibenzosuberone plays a significant role in biochemical reactions, particularly in the context of its derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, Dibenzosuberone derivatives have been shown to interact with enzymes involved in neurotransmitter regulation, such as monoamine oxidase . These interactions are crucial for the compound’s potential antidepressant effects. Additionally, Dibenzosuberone derivatives can inhibit certain enzymes, leading to altered biochemical pathways and therapeutic effects .
Cellular Effects
Dibenzosuberone influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, Dibenzosuberone derivatives can modulate the activity of neurotransmitter receptors, leading to changes in cell signaling and neurotransmission . This modulation can impact gene expression, resulting in altered cellular responses. Furthermore, Dibenzosuberone has been shown to affect cellular metabolism by influencing the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of Dibenzosuberone involves its interactions with biomolecules at the molecular level. Dibenzosuberone can bind to specific receptors and enzymes, leading to inhibition or activation of these targets. For instance, Dibenzosuberone derivatives can inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters . This inhibition results in increased levels of neurotransmitters, contributing to the compound’s antidepressant effects. Additionally, Dibenzosuberone can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dibenzosuberone can change over time. The compound’s stability and degradation are important factors to consider. Dibenzosuberone has been found to be relatively stable under standard laboratory conditions . Its long-term effects on cellular function can vary depending on the experimental setup. In vitro and in vivo studies have shown that prolonged exposure to Dibenzosuberone can lead to sustained changes in cellular processes, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Dibenzosuberone vary with different dosages in animal models. Studies have shown that low to moderate doses of Dibenzosuberone can produce therapeutic effects, such as antidepressant activity . High doses of the compound can lead to toxic or adverse effects, including neurotoxicity and hepatotoxicity . It is important to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Dibenzosuberone is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics. Additionally, Dibenzosuberone can affect metabolic flux and metabolite levels, contributing to its overall biological activity .
Transport and Distribution
Dibenzosuberone is transported and distributed within cells and tissues through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cells, Dibenzosuberone can accumulate in specific compartments, influencing its localization and activity. The distribution of Dibenzosuberone within tissues can also impact its therapeutic effects and potential side effects .
Subcellular Localization
The subcellular localization of Dibenzosuberone is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, Dibenzosuberone derivatives can localize to the mitochondria, where they can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of Dibenzosuberone can provide insights into its mechanisms of action and potential therapeutic applications.
Métodos De Preparación
Dibenzosuberone is typically synthesized through the intramolecular Friedel-Crafts acylation of 2-(phenethyl)benzoic acid . This reaction involves the use of a sulfonated styrene-divinylbenzene copolymer ion exchange resin as a catalyst, which is both economical and eco-compatible . The reaction conditions generally include the use of an acidic medium to facilitate the cyclization process . Industrial production methods have focused on making the synthesis more sustainable by limiting waste production and allowing for easy recycling of the catalyst .
Análisis De Reacciones Químicas
Dibenzosuberone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides, which are common intermediates in organic synthesis.
Reduction: Reduction of dibenzosuberone can yield the corresponding alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where common reagents include halogens and nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with Fenton reagent (Fe(II)/H2O2) leads to the formation of epoxides .
Comparación Con Compuestos Similares
Dibenzosuberone is unique due to its tricyclic structure, which distinguishes it from other compounds with similar pharmacological properties. Some similar compounds include:
Amitriptyline: A tricyclic antidepressant with a similar mechanism of action but a different chemical structure.
Nortriptyline: Another tricyclic antidepressant that is a metabolite of amitriptyline.
Noxiptiline: A tricyclic antidepressant with a structure closely related to dibenzosuberone.
These compounds share the common feature of affecting neurotransmitter transporters but differ in their specific chemical structures and pharmacokinetic properties .
Propiedades
IUPAC Name |
tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVWCPGVLSILMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049400 | |
| Record name | Dibenzosuberone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210-35-1 | |
| Record name | Dibenzosuberone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1210-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzsuberone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001210351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzosuberone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49727 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5H-Dibenzo[a,d]cyclohepten-5-one, 10,11-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibenzosuberone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzo(b,f)cycloheptan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBENZOSUBERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ETK71TH0H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dibenzosuberone derivatives exhibit potent inhibitory activity against p38α MAP kinase by targeting the ATP binding site and stabilizing the inactive conformation of the kinase. [, , ] This inhibition leads to downstream effects like reduced cytokine production, ultimately suppressing inflammatory responses. [] Specific structural modifications can enhance their interaction with the "deep pocket" near the DFG motif of p38α MAP kinase, leading to improved potency and prolonged target residence time. []
A: Incorporation of a "deep pocket" moiety, designed to interact with the DFG motif of p38α MAP kinase, enhances the inhibitor's binding affinity and residence time. [] This modification often translates to increased potency and improved pharmacological properties.
ANone: The molecular formula of dibenzosuberone is C15H12O, and its molecular weight is 208.26 g/mol.
A: NMR spectroscopy (both 1H and 13C), X-ray crystallography, and mass spectrometry are commonly used to characterize dibenzosuberone and its derivatives. These techniques provide information about the structure, conformation, and purity of the synthesized compounds. [, , , , , , ]
A: Dibenzosuberone can act as a photoinitiator in the fabrication of organic memory devices. [] When incorporated into polyimide-based polymers, dibenzosuberone facilitates the formation of fine organic active layer patterns through photolithographic processes. The performance of these devices under various conditions is an ongoing area of research.
A: Dibenzosuberone can be converted to alkynyldibenzosuberols, which, upon complexation with dicobalt octacarbonyl and subsequent protonation, generate cobalt-stabilized carbocations. [] The dynamic behavior of these carbocations, including their fluxionality and migration between cobalt centers, has been investigated using variable-temperature NMR spectroscopy and DFT calculations. []
A: Computational methods like DFT calculations are essential for understanding the conformational behavior of dibenzosuberone derivatives, predicting their interactions with target proteins (e.g., p38 MAP kinase), and rationalizing experimental observations, such as the stability of cobalt-stabilized cations derived from dibenzosuberone. [, , ] Additionally, molecular modeling techniques assist in designing novel dibenzosuberone derivatives with improved pharmacological properties.
A: Introducing hydrophilic moieties at specific positions on the dibenzosuberone scaffold can significantly enhance its solubility and whole blood activity without compromising potency against p38 MAP kinase. [, ] Additionally, incorporating bulky aryl substituents can modulate the dimerization and guest-binding properties of dibenzosuberone-based coordination cages. []
A: The ketone functionality of dibenzosuberone plays a crucial role in the formation of interpenetrated double-cages. [] Reducing the carbonyl group to a CH2 bridge disrupts the dimerization process, leading to the formation of monomeric cages instead. []
A: Incorporating hydrophilic moieties at specific positions on the dibenzosuberone scaffold can enhance its solubility and overall bioavailability. [, ] Additionally, developing suitable formulation strategies, such as the use of specific excipients or drug delivery systems, can further improve the stability and bioavailability of dibenzosuberone-based drugs.
A: While specific SHE regulations depend on the specific dibenzosuberone derivative and its intended application, general laboratory safety practices should be followed during synthesis and handling. This includes using appropriate personal protective equipment, handling chemicals in well-ventilated areas, and disposing of waste materials responsibly. [] Efforts are underway to develop greener and more sustainable synthetic routes to minimize the environmental impact of dibenzosuberone production. []
A: Research suggests that introducing specific structural modifications, such as hydrophilic groups, can enhance the bioavailability and potentially improve the overall PK/PD profile of dibenzosuberone derivatives. [, ] Further research is necessary to fully elucidate the ADME properties and optimize the in vivo performance of these compounds.
A: Dibenzosuberone derivatives have shown potent inhibitory activity against p38 MAP kinase in both enzymatic assays and cell-based models. [, , ] Their efficacy has also been evaluated in whole blood assays, demonstrating their ability to suppress cytokine release, a key indicator of anti-inflammatory activity. [, ] Further research, including animal models and potentially clinical trials, is needed to thoroughly assess their therapeutic potential in inflammatory diseases.
A: The solubility of dibenzosuberone derivatives is a crucial factor influencing their bioavailability and, consequently, their efficacy. [, ] Compounds with poor solubility might exhibit limited absorption and distribution in vivo, leading to reduced therapeutic effects. [] Strategies to enhance solubility, such as the introduction of hydrophilic moieties, are actively pursued to improve the drug-likeness of dibenzosuberone-based compounds. [, ]
A: Initial research on dibenzosuberone primarily focused on its synthesis and fundamental chemical properties. Over time, the focus has shifted towards exploring its potential applications, particularly in medicinal chemistry. The discovery of dibenzosuberone derivatives as potent and selective p38 MAP kinase inhibitors represents a significant milestone, paving the way for developing novel anti-inflammatory therapeutics. [, , ] Additionally, the exploration of dibenzosuberone-based coordination cages has opened up new avenues in supramolecular chemistry and materials science. [, , ]
A: The study of dibenzosuberone and its derivatives draws upon expertise from various disciplines, including organic chemistry, medicinal chemistry, computational chemistry, materials science, and pharmacology. Collaborative efforts between these fields are crucial for advancing the development of novel dibenzosuberone-based therapeutics, materials, and catalysts. [, , , , , , ] For instance, the design and synthesis of novel dibenzosuberone-based p38 MAP kinase inhibitors require a synergistic approach involving medicinal chemists, computational chemists, and pharmacologists.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole](/img/structure/B195531.png)
![2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole](/img/structure/B195534.png)




